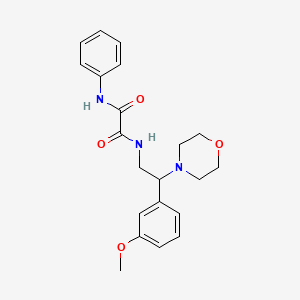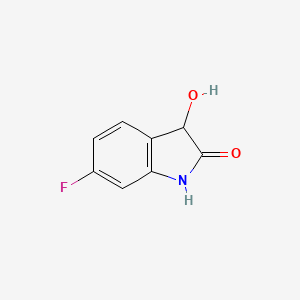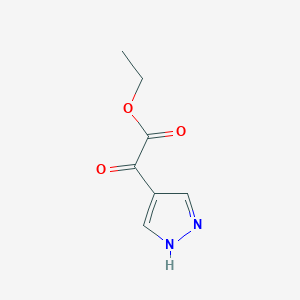
ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate is a chemical compound with the CAS Number: 869557-79-9 . It has a molecular weight of 168.15 and its molecular formula is C7H8N2O3 . It is a solid substance that should be stored at 4°C and protected from light .
Molecular Structure Analysis
The InChI code for ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate is 1S/C7H8N2O3/c1-2-12-7(11)6(10)5-3-8-9-4-5/h3-4H,2H2,1H3,(H,8,9) . This indicates that the compound has a pyrazole ring attached to an ethyl ester group.Physical And Chemical Properties Analysis
Ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate is a solid substance . It has a molecular weight of 168.15 and its molecular formula is C7H8N2O3 .科学的研究の応用
Synthesis of Antimicrobial Agents
Ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate has been utilized as a precursor in the synthesis of new ethanone derivatives with significant antimicrobial activity. Through a series of reactions, including reflux with hydrazine hydrate and subsequent reactions with aryl aldehyde, Schiff bases are formed. These are then cyclized to yield 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives. These compounds have shown promising antibacterial properties against common pathogenic bacteria, including both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) (Asif et al., 2021).
Marine Fungus Compound Derivation
Research on the ethyl acetate extract from the fermentation broth of marine fungus Penicillium sp. has led to the discovery of new compounds, highlighting the potential of ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate derivatives in natural product chemistry and possible applications in drug discovery and development (Wu et al., 2010).
Chemoselective Synthesis
The compound also serves as a versatile starting material in chemoselective synthesis processes, leading to the creation of a variety of chemical structures. For instance, it has been used in the synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines, showcasing its utility in producing complex molecules through highly selective reactions (Pretto et al., 2019).
Novel Pyrazole Derivatives Synthesis
Furthermore, ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate has been involved in the synthesis of novel pyrazole derivatives, which are characterized by their crystal structure, Hirshfeld surface analysis, antioxidant properties, and DFT calculations. This highlights the compound's role in the development of new molecules with potential antioxidant activities (Naveen et al., 2021).
Antioxidant Compound Extraction
It has also been instrumental in the isolation of antioxidant phenolic compounds from walnut kernels, demonstrating the potential of derivatives of ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate in identifying and extracting valuable antioxidant molecules from natural sources (Zhang et al., 2009).
Safety And Hazards
The safety information for ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate indicates that it is harmful . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-7(11)6(10)5-3-8-9-4-5/h3-4H,2H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHWEPXBGNAPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CNN=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

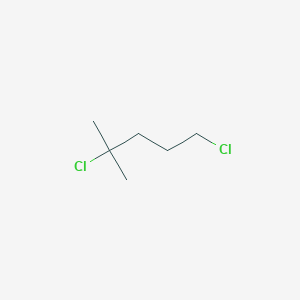
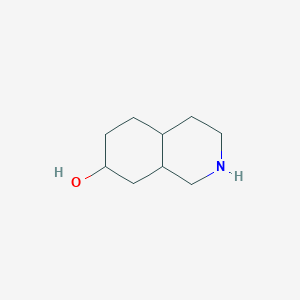
![2-(3-Benzyl-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl)acetamide](/img/structure/B2923456.png)
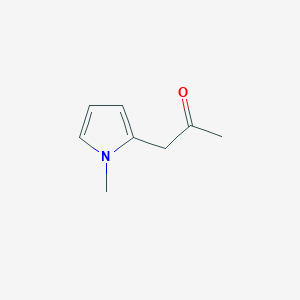
![N-[4-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)amino]phenyl]acetamide](/img/structure/B2923460.png)
![Ethyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2923461.png)
![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2923462.png)
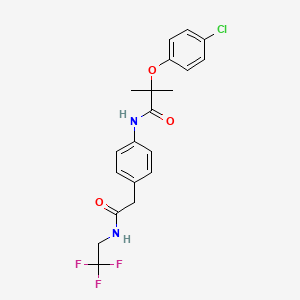
![7-[(E)-but-2-enyl]-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)
![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2923465.png)

![1-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2923467.png)
